molecular formula C22H29FN4O2 B3792513 [1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol

[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol

Cat. No.: B3792513
M. Wt: 400.5 g/mol
InChI Key: QCURENUJIKXKBS-UHFFFAOYSA-N
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Description

[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, a piperidine ring, and a methanol group, making it a unique structure for potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Fluoro-methoxyphenyl Group: This step involves the use of fluorinated and methoxylated benzylamine derivatives.

    Final Methanol Group Addition: The methanol group is introduced through reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core or the piperidine ring, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced quinazoline or piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Receptor Binding: It can bind to specific receptors, making it useful in receptor-ligand studies.

Medicine

    Drug Development: The compound has potential as a lead compound in drug development for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential as a therapeutic agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]ethanol: Similar structure with an ethanol group instead of methanol.

    [1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]propanol: Similar structure with a propanol group instead of methanol.

Uniqueness

    Structural Features: The presence of the methanol group and the specific arrangement of the fluoro-methoxyphenyl group make it unique.

    Biological Activity: Its unique structure may confer distinct biological activities compared to similar compounds.

Properties

IUPAC Name

[1-[5-[(2-fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2/c1-29-17-6-5-16(19(23)11-17)12-24-20-3-2-4-21-18(20)13-25-22(26-21)27-9-7-15(14-28)8-10-27/h5-6,11,13,15,20,24,28H,2-4,7-10,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCURENUJIKXKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2CCCC3=NC(=NC=C23)N4CCC(CC4)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol
Reactant of Route 2
[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol
Reactant of Route 3
[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol
Reactant of Route 4
[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol
Reactant of Route 5
[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol
Reactant of Route 6
[1-[5-[(2-Fluoro-4-methoxyphenyl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol

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